4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity towards certain proteins, enhancing its biochemical relevance.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of key signaling molecules, leading to alterations in downstream cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes involved in various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The bromothiophene moiety in the compound may enhance its binding affinity and specificity, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, may lead to degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, thereby altering the overall metabolic profile of the cell. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function. The bromothiophene moiety in the compound may enhance its transport and distribution properties, contributing to its biochemical relevance.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other subcellular structures, depending on its interactions with specific targeting signals or binding proteins . The bromothiophene moiety may also play a role in its subcellular localization, enhancing its ability to interact with specific cellular components and exert its biochemical effects.
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-5-1-8(14-4-5)6-2-11-3-7(6)9(12)13/h1,4,6-7,11H,2-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCNRFNQUMZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.